molecular formula C19H15N3O2 B4514250 6-(4-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

6-(4-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B4514250
M. Wt: 317.3 g/mol
InChI Key: NTTKNEPJOSHABU-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a high-value chemical scaffold for biomedical research and drug discovery. This compound features the 1H-pyrazolo[3,4-b]pyridine core, a privileged structure in medicinal chemistry known for its close similitude to purine bases adenine and guanine, which allows for effective interaction with a variety of enzymatic targets . Researchers are particularly interested in this chemotype for developing novel anticancer agents. Pyrazolo[3,4-b]pyridine derivatives have demonstrated significant potency as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and promising targets in oncology . Specifically, compounds featuring a 4-methoxyphenyl substituent, such as this one, have been synthesized and evaluated for their ability to arrest the cell cycle and induce apoptosis in cancer cell lines, including Hela, MCF7, and HCT-116, showing activity comparable to established drugs like doxorubicin . The mechanism of action for such compounds often involves binding to the ATP-competitive site of kinases like CDK2 and CDK9, thereby inhibiting their activity and disrupting cancer cell proliferation . Beyond oncology, the pyrazolo[3,4-b]pyridine scaffold is recognized as a versatile framework with a broad spectrum of other pharmacological activities, including potential use as antidepressants, antiviral agents, antifungal agents, and antioxidants, making it a versatile tool for investigating multiple disease pathways . This product is supplied for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

6-(4-methoxyphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c1-24-15-9-7-13(8-10-15)17-12-11-16-18(20-17)21-22(19(16)23)14-5-3-2-4-6-14/h2-12H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTKNEPJOSHABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=O)N(N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with a suitable diketone, such as acetylacetone, under acidic conditions to yield the desired pyrazolo[3,4-b]pyridine scaffold .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, such as palladium-catalyzed cross-coupling reactions, to facilitate the formation of the pyrazolo[3,4-b]pyridine core .

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrazolo[3,4-b]pyridines, depending on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

2-(2,6-Dichlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one (CAS 320419-93-0)

  • Structural Features: Shares the pyrazolo[3,4-b]pyridinone core but substitutes position 2 with a 2,6-dichlorobenzyl group.
  • Key Differences : The dichlorobenzyl group introduces strong electron-withdrawing effects, reducing solubility compared to the methoxyphenyl group in the target compound.
  • Biological Activity: Not explicitly stated, but chloro substituents often enhance cytotoxicity in anticancer agents .

2-Isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one

  • Structural Features : Contains a trifluoromethyl group (electron-withdrawing) and isopropyl substituent.
  • Key Differences : The trifluoromethyl group increases metabolic stability and lipophilicity, contrasting with the methoxy group’s electron-donating nature.
  • Applications : Used in pharmaceutical and agrochemical research for enhanced reactivity and stability .

Functional Group Variations in Pyrazolo Heterocycles

Adavosertib (1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-(prop-2-en-1-yl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one)

  • Structural Features: Pyrazolo[3,4-d]pyrimidinone core with a piperazinyl anilino group and allyl substituent.
  • Key Differences: The pyrimidinone core differs from the pyridinone core, altering hydrogen-bonding capabilities.
  • Biological Activity : Potent WEE1 kinase inhibitor used in anticancer therapy .

6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol

  • Structural Features : Lacks aromatic substituents, featuring a hydroxyl and methyl group.
  • Key Differences : The hydroxyl group increases polarity but reduces membrane permeability compared to the methoxyphenyl group.
  • Biological Activity : Less specific activity due to simpler substituents .

Biological Activity

The compound 6-(4-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a member of the pyrazolo[3,4-b]pyridine family, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C19H15N3O2C_{19}H_{15}N_3O_2, and it features a complex heterocyclic structure that contributes to its biological activity.

PropertyValue
Molecular Weight317.34 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO
Lipinski's RuleSatisfies (MW < 500)

Anticancer Activity

Recent studies have demonstrated that This compound exhibits significant anticancer properties. It has been tested against various cancer cell lines including MCF7 (breast cancer), HCT116 (colon cancer), and HeLa (cervical cancer).

Case Study: Cytotoxicity Evaluation

In a comparative study, the compound showed the following IC50 values:

Cell LineIC50 (µM)Reference Compound IC50 (µM)
MCF70.85Doxorubicin (0.57)
HCT1161.10Doxorubicin (0.65)
HeLa2.59Doxorubicin (2.35)

These results indicate that the compound has comparable or superior cytotoxic effects against certain cancer cell lines when compared to established chemotherapeutic agents.

The anticancer activity of this compound is attributed to its ability to induce apoptosis and cell cycle arrest. For instance, it has been shown to cause cell cycle arrest at the S phase in HeLa cells and at the G2/M phase in MCF7 cells. The mechanism involves the disruption of microtubule polymerization, which is critical for mitotic spindle formation during cell division.

Antimicrobial Activity

In addition to its anticancer properties, This compound has demonstrated antimicrobial activity against various bacterial strains. Studies have reported effective inhibition of both gram-positive and gram-negative bacteria.

Antimicrobial Efficacy Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property makes it a potential candidate for treating inflammatory diseases.

In Vivo Studies

In animal models of inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to control groups.

Q & A

Q. Example Optimization Table :

StepSolventTemp (°C)CatalystYield (%)
CyclizationDMF80None65
CouplingDCMRTPd/C78
Final PurificationEthyl acetate--92

Advanced: How can researchers resolve contradictions in reported biological activities of structurally analogous pyrazolo-pyridine derivatives?

Answer:
Contradictions often arise from variations in assay conditions or structural modifications. Methodological strategies include:

  • Comparative Structure-Activity Relationship (SAR) Analysis : Use analogs with defined substitutions (e.g., triazole vs. morpholine rings) to isolate functional group contributions .
  • Standardized Bioassays : Replicate studies under controlled conditions (e.g., IC50 measurements in kinase inhibition assays at pH 7.4, 37°C) .
  • Data Normalization : Adjust for variables like cell line viability (e.g., HepG2 vs. HEK293) or solvent effects (DMSO concentration ≤0.1%) .

Example Contradiction Resolution :
A 2025 study found conflicting antimicrobial activities for triazole-containing analogs. Re-evaluation using standardized broth microdilution (CLSI guidelines) resolved discrepancies, attributing them to pH-sensitive solubility .

Basic: What advanced spectroscopic and crystallographic methods confirm the molecular structure of this compound?

Answer:

  • X-ray Crystallography : Resolves crystal packing and absolute configuration (e.g., C21H24N2O3S2 structure with R-factor = 0.049) .
  • NMR Spectroscopy : 1H/13C NMR (DMSO-d6) identifies methoxyphenyl (δ 3.8 ppm, singlet) and pyrazolo-pyridine core (δ 7.2–8.1 ppm, multiplet) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]+ at m/z 385.1421 (calc. 385.1418) .

Advanced: What methodologies assess the thermal and photostability of this compound under different storage conditions?

Answer:

  • Thermogravimetric Analysis (TGA) : Determines decomposition onset (>200°C, indicating suitability for high-temperature applications) .
  • Differential Scanning Calorimetry (DSC) : Measures melting points (e.g., 215–220°C) and polymorphic transitions .
  • Photostability Testing : Expose to UV light (320–400 nm) for 48 hours; monitor degradation via HPLC (e.g., <5% degradation at 25°C) .

Q. Experimental Workflow :

In Vitro Screening : High-throughput kinase profiling.

In Silico Modeling : Predict binding affinities to ATP pockets.

In Vivo Validation : Zebrafish models for toxicity and efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 2
Reactant of Route 2
6-(4-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.